Endrin醛

描述

Synthesis Analysis

The synthesis of endrin aldehyde metabolites, such as 3-hydroxyendrin, has been accomplished through a meticulous three-step procedure. This process involves the Diels-Alder adduction step, which is foundational in the commercial manufacture of endrin, utilizing cyclopenta-1,3-dienyl acetate instead of cyclopentadiene. This synthesis route facilitates the production of significant quantities of endrin metabolites, crucial for subsequent studies on metabolism or residue analysis (Bedford et al., 1986).

科学研究应用

农业害虫防治

Endrin醛,一种Endrin的衍生物,在20世纪中叶被广泛应用于消除农业害虫 . 它被喷洒在棉花和谷物作物的叶子上 .

啮齿动物控制

除了作为杀虫剂,Endrin醛也被用作杀鼠剂 . 它被用来控制老鼠和田鼠等啮齿动物 .

水生生物研究

Endrin醛主要存在于水体的底部沉积物中 . 这使得它成为水生生物研究的兴趣点,特别是在研究它对鱼类和其他水生生物的影响方面 .

环境影响研究

由于它在环境中的持久性和生物累积能力,Endrin醛与非目标动物和生物群的负面影响有关 . 这使得它成为环境影响研究中的一个重要主题 .

人类健康研究

Endrin醛可以沉积在脂肪中,并作为中枢神经系统的毒素,导致抽搐、癫痫发作,甚至死亡 . 因此,它是人类健康研究的一个兴趣点

作用机制

Target of Action

Endrin aldehyde, a breakdown product of endrin, primarily targets the Estrogen receptor . The Estrogen receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

Endrin aldehyde antagonizes the action of the neurotransmitter gamma-aminobutyric acid (GABA) acting at the GABA-A receptors . This effectively blocks the GABA-induced uptake of chloride ions, causing hyperexcitability of the central nervous system .

Biochemical Pathways

It is known that endrin aldehyde interferes with the normal functioning of the gaba-a receptors, leading to hyperexcitability in the central nervous system .

Pharmacokinetics

It is known that endrin, the parent compound of endrin aldehyde, strongly adsorbs to soil particles and sediment and tends to be immobile .

Result of Action

The primary result of endrin aldehyde’s action is the induction of hyperexcitability in the central nervous system due to its antagonistic effect on GABA-A receptors . This can lead to convulsions and seizures . One study in rodents suggests that exposure to endrin aldehyde may cause liver disease .

Action Environment

Endrin aldehyde’s action can be influenced by various environmental factors. , suggesting that endrin aldehyde may also have low water solubility. Endrin has been found to persist in soil for over 10 years , indicating that endrin aldehyde may also be persistent in the environment. Furthermore, endrin can be broken down by exposure to high temperatures or light to form primarily endrin ketone and endrin aldehyde . This suggests that environmental conditions such as temperature and light exposure can influence the stability and efficacy of endrin aldehyde.

安全和危害

Endrin aldehyde is highly toxic and may be fatal if inhaled, ingested, or absorbed through skin . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .

未来方向

As of now, there are no significant releases of endrin into the environment, but endrin persists in sorbed forms to sediments and soil from previous use . The estimated half-life of endrin in soil is approximately 14 years . It is not expected to migrate from soil to groundwater . Endrin transformation products including endrin ketone, endrin aldehyde, and endrin alcohol, can be detected in plants grown in soils treated at least 16 years prior to planting .

生化分析

Biochemical Properties

Endrin aldehyde interacts with several biomolecules. It has been found to bind to the GABA/benzodiazepine receptor, opening an integral chloride channel . This interaction plays a role in neuronal inhibition in the vertebrate brain .

Cellular Effects

Endrin aldehyde has various effects on cells. It has been associated with increased lipid peroxidation, decreased membrane fluidity, and DNA damage in hepatocytes . One study in rodents suggests that exposure to endrin aldehyde may cause liver disease .

Molecular Mechanism

It is known that endrin aldehyde causes increased lipid peroxidation, decreased membrane fluidity, and DNA damage in hepatocytes .

Temporal Effects in Laboratory Settings

It is known that endrin residues in tissues decline rapidly after exposure has ceased .

Metabolic Pathways

Endrin aldehyde is involved in the NAD(P)-dependent oxidation of aldehydes to carboxylic acids, participating in detoxification, biosynthesis, antioxidant, and regulatory functions . The major biotransformation product of endrin is anti-12-hydroxyendrin and the corresponding sulfate and glucuronide metabolites .

Transport and Distribution

Endrin aldehyde is primarily distributed to fat . It strongly adsorbs to sediment and bioconcentrates significantly in aquatic organisms .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Endrin aldehyde can be achieved through a multi-step reaction pathway starting with the oxidation of Endrin to Endrin ketone, followed by a Wittig reaction to form the desired aldehyde.", "Starting Materials": [ "Endrin", "Sodium dichromate", "Sulfuric acid", "Sodium hydroxide", "Benzaldehyde", "Triphenylphosphine", "Chloroform", "Ethanol" ], "Reaction": [ "Step 1: Oxidation of Endrin to Endrin ketone using sodium dichromate and sulfuric acid in a mixture of chloroform and ethanol.", "Step 2: Neutralization of the reaction mixture with sodium hydroxide and extraction of the Endrin ketone with chloroform.", "Step 3: Formation of the Wittig reagent by reacting triphenylphosphine with benzaldehyde in chloroform.", "Step 4: Reaction of the Wittig reagent with the Endrin ketone in chloroform to form Endrin aldehyde.", "Step 5: Purification of the Endrin aldehyde by recrystallization from a suitable solvent." ] } | |

CAS 编号 |

7421-93-4 |

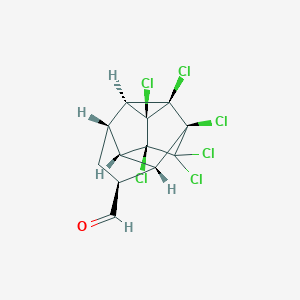

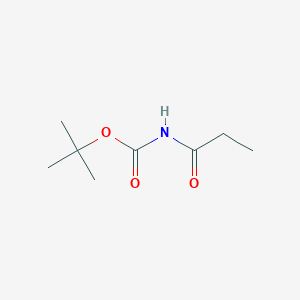

分子式 |

C12H8Cl6O |

分子量 |

380.9 g/mol |

IUPAC 名称 |

(1S,2R,3S,4R,5S,7S,8S,9R,10S)-3,4,5,6,6,7-hexachloropentacyclo[6.3.0.02,4.03,7.05,9]undecane-10-carbaldehyde |

InChI |

InChI=1S/C12H8Cl6O/c13-8-5-3(2-19)1-4-6(5)9(14,12(8,17)18)11(16)7(4)10(8,11)15/h2-7H,1H2/t3-,4+,5-,6+,7+,8+,9+,10+,11-/m1/s1 |

InChI 键 |

HCTWZIFNBBCVGM-YJTREVOLSA-N |

手性 SMILES |

C1[C@@H]([C@@H]2[C@@H]3[C@H]1[C@H]4[C@@]5([C@@]2(C([C@]3([C@]45Cl)Cl)(Cl)Cl)Cl)Cl)C=O |

SMILES |

C1C(C2C3C1C4C5(C2(C(C3(C45Cl)Cl)(Cl)Cl)Cl)Cl)C=O |

规范 SMILES |

C1C(C2C3C1C4C5(C2(C(C3(C45Cl)Cl)(Cl)Cl)Cl)Cl)C=O |

熔点 |

Melting point: 235 °C, with decomposition |

其他 CAS 编号 |

7421-93-4 |

物理描述 |

Endrin aldehyde is a solid. Solid; [CAMEO] |

Pictograms |

Irritant |

保质期 |

STABLE IN PRESENCE OF MOST ALKALIES |

溶解度 |

In water 2.4X10-2 mg/L at 25 °C |

同义词 |

(1alpha,2beta,2abeta,4beta,4abeta,5beta,6abeta,6bbeta,7r*)-ecahydro; 1,2,4-methenecyclopenta(c,d)pentalene-r-carboxaldehyde,2,2a,3,3,4,7-hexachloro; 1,2,4-methenecyclopenta(c,d)pentalene-r-carboxaldehyde,2,2a,3,3,4,7-hexachlorodecahydro; 1,2,4-methenocy |

蒸汽压力 |

0.0000002 [mmHg] 2X10-7 mm Hg at 25 °C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common analytical methods used to detect and quantify endrin aldehyde in environmental and biological samples?

A1: Gas chromatography coupled with an electron capture detector (GC-ECD) is frequently employed for the detection and quantification of endrin aldehyde. [, , , , , , , , , , , , , , , , , , , ] This technique offers high sensitivity and selectivity for organochlorine pesticides. For confirmation and more detailed analysis, gas chromatography-mass spectrometry (GC-MS) is often used. [, ]

Q2: How persistent is endrin aldehyde in the environment, and what are the implications of its persistence?

A2: Endrin aldehyde, similar to its parent compound endrin, exhibits persistence in the environment. [] This characteristic raises concerns about its long-term impact on ecosystems and potential bioaccumulation in the food chain. [, , , , ]

Q3: What are the major sources of endrin aldehyde contamination in the environment?

A3: While the use of endrin has been banned or restricted in many countries, its legacy persists due to its stability and slow degradation. [] Consequently, endrin aldehyde is often detected in areas with a history of endrin application. [, , , , , ] Runoff from agricultural fields with past endrin use and leaching from contaminated soils are significant sources of contamination in water bodies. []

Q4: Which ecosystems are particularly vulnerable to the adverse effects of endrin aldehyde contamination?

A4: Aquatic ecosystems, especially wetlands, are particularly vulnerable to endrin aldehyde contamination. [] This vulnerability stems from the compound's tendency to accumulate in sediments, posing risks to aquatic organisms and potentially disrupting food webs. [, , ]

Q5: What are the potential human health risks associated with exposure to endrin aldehyde?

A5: While the direct impact of endrin aldehyde on human health requires further research, its presence in food sources like fish and vegetables raises concerns. [, , , ] The persistence and bioaccumulative nature of endrin aldehyde highlight the need for continuous monitoring and risk assessment.

Q6: What evidence suggests that endrin aldehyde can bioaccumulate in organisms?

A6: Studies have shown that endrin aldehyde can accumulate in the tissues of various organisms, including fish and birds. [, , , , , , , ] For example, in a study examining fish from Lake Qarun, Egypt, endrin aldehyde was found at higher concentrations than other organochlorine pollutants. []

Q7: Are there any studies indicating potential health risks associated with consuming food contaminated with endrin aldehyde?

A8: While research specifically focusing on endrin aldehyde and its effects on human health through food consumption is limited, its classification as an organochlorine pesticide raises concerns. [, ] Studies have linked other organochlorine pesticides to various health issues, emphasizing the need for further investigation into the potential long-term effects of endrin aldehyde exposure. []

Q8: What is the molecular formula and weight of endrin aldehyde?

A9: The molecular formula for endrin aldehyde is C12H8Cl6O, and its molecular weight is 380.90 g/mol. []

Q9: How does the structure of endrin aldehyde contribute to its persistence in the environment?

A10: Endrin aldehyde's chemical structure, characterized by its chlorinated hydrocarbon backbone, contributes to its stability and resistance to degradation. [] This resilience allows it to persist in the environment for extended periods, leading to concerns about its long-term ecological impact. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

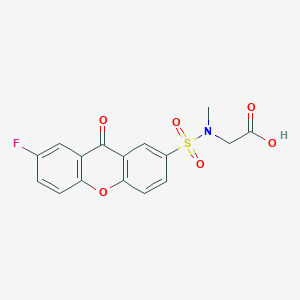

![2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B48238.png)

![4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B48241.png)